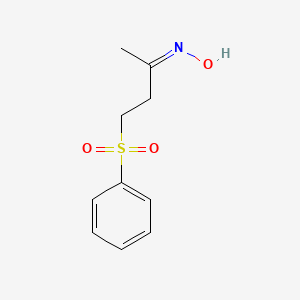

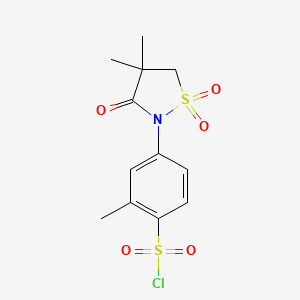

![molecular formula C18H15F3N4O4S B2592299 2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl)acetamide CAS No. 1428352-12-8](/img/structure/B2592299.png)

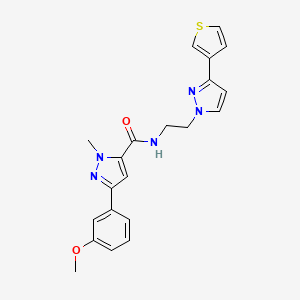

2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of 2,4-dioxo-1,4-dihydrothieno[2,3-d]pyrimidine . It exhibits activity as a fungicide and is useful in methods for the control of fungal pathogens in plants .

Synthesis Analysis

An improved synthesis of pyrido[2,3-d]pyrimidin-4(1H)-ones, which are structurally similar to the compound , has been reported . The synthesis was optimized by varying solvents, catalysts, and the use of microwave irradiation .Molecular Structure Analysis

While specific structural analysis of the compound is not available, related compounds such as 2,3-dihydrothieno[3,4-b][1,4]dioxine-2-carboxylic acid (EDOTacid) form a crystalline solid at room temperature .Chemical Reactions Analysis

The compound is part of a class of compounds that exhibit activity as fungicides . They are useful in methods for the control of fungal pathogens in plants .Applications De Recherche Scientifique

Fungicidal Properties

The compound exhibits fungicidal activity and can be employed in methods to control fungal pathogens in plants. Its versatility allows for application through various means, making it a valuable tool in agriculture and plant protection .

Threonine Tyrosine Kinase (TTK) Inhibition

Among its pharmacological applications, this compound has been designed as a selective orally bioavailable TTK inhibitor. One representative derivative (5o) demonstrated strong binding affinity (Kd value of 0.15 nM) against TTK. However, it was less potent against a panel of 402 wild-type kinases at 100 nM .

Metal-Free C-3 Chalcogenation

Researchers have developed an efficient metal-free C-3 chalcogenation method using this compound. It allows for the synthesis of diverse 3-ArS/ArSe derivatives in high yields (up to 95%). This operationally simple reaction proceeds under mild conditions and can be scaled up for gram-scale production .

Broad-Spectrum Antibacterial and Antifungal Activity

A small library of diverse chemical structures revealed that 2-thioxodihydropyrido [2,3-d]pyrimidine 10a, a derivative of our compound, possesses broad-spectrum antibacterial activity (MIC 0.49–3.9 μg mL−1) and reasonable antifungal activity (MIC 31.25 μg mL−1) .

Propriétés

IUPAC Name |

2-[[2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)acetyl]amino]-N-[[2-(trifluoromethyl)phenyl]methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15F3N4O4S/c19-18(20,21)11-4-2-1-3-10(11)7-22-13(26)8-23-14(27)9-25-16(28)15-12(5-6-30-15)24-17(25)29/h1-6H,7-9H2,(H,22,26)(H,23,27)(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICADCOVXUDVYDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC(=O)CNC(=O)CN2C(=O)C3=C(C=CS3)NC2=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F3N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

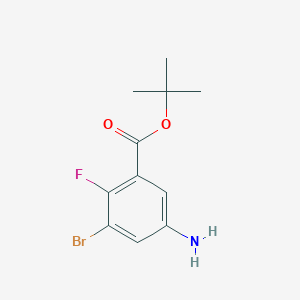

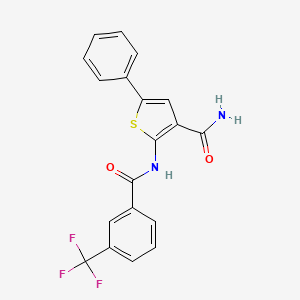

![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-2-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2592220.png)

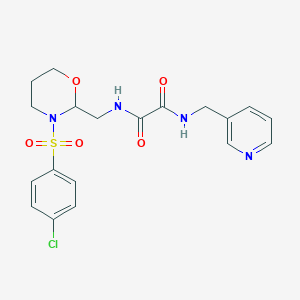

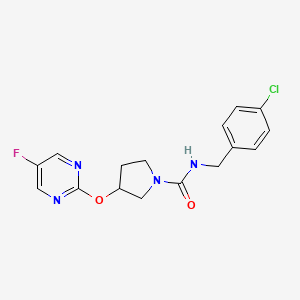

![4-{4-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]butanoyl}morpholine-3-carbonitrile](/img/structure/B2592223.png)

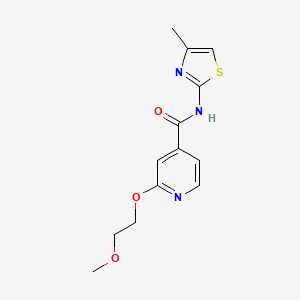

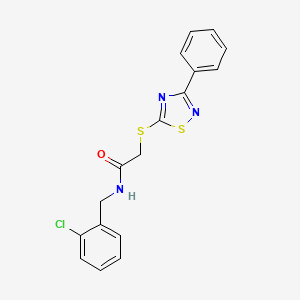

![N1-(4-fluorophenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2592225.png)

![2-(4-bromophenoxy)-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B2592226.png)

![3-[(2-Carboxyphenyl)sulfamoyl]-4-chlorobenzoic acid](/img/structure/B2592233.png)